![molecular formula C14H16N4O B2487733 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1448060-03-4](/img/structure/B2487733.png)
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s structural features make it a promising candidate for drug discovery. Researchers have investigated its potential as a scaffold for designing novel pharmaceutical agents. Some notable applications include:
- Kinase Inhibitors : The pyrazole and pyridine moieties in the compound resemble key pharmacophores found in kinase inhibitors. Scientists have explored modifications to enhance its binding affinity to specific kinases involved in diseases like cancer, inflammation, and neurodegenerative disorders .
- Antifibrotic Agents : Compounds with similar structures have demonstrated anti-fibrotic activity by inhibiting collagen synthesis. For instance, N-(pyridin-2-yl)amides and related derivatives have been studied for their effects on hepatic fibrosis and other fibrotic conditions .
Synthetic Methodology
The compound’s synthesis and reactivity provide insights into new synthetic methods:
- C–C Bond Cleavage : The mild and metal-free synthesis of N-(pyridin-2-yl)amides via C–C bond cleavage is noteworthy. This approach could inspire the development of other amide-forming reactions .
- Imidate Formation : Preliminary studies have shown that the compound can be converted into N-(pyridin-2-yl)imidates, which may have further synthetic applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-4-5-11)16-8-10-18-9-6-13(17-18)12-3-1-2-7-15-12/h1-3,6-7,9,11H,4-5,8,10H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFRFRNKAQNMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide |
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